2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride belongs to the class of azaindole derivatives, specifically containing the 1H-pyrrolo[2,3-c]pyridine core. Azaindoles are bioisosteres of indoles, possessing a nitrogen atom replacing a carbon atom in the indole structure [, ]. This substitution often leads to improved pharmaceutical properties compared to their indole counterparts, such as enhanced solubility and pharmacokinetic profiles []. Given its structural similarity to biologically active compounds, 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride holds potential as a valuable building block in medicinal chemistry and chemical biology.
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 212.64 g/mol. This compound is classified as a heterocyclic organic compound, specifically a pyrrolopyridine derivative. It is recognized for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature related to drug discovery and development. Its PubChem CID is 86812235, and it has been documented in several patents and research articles focusing on its biological activities and synthetic methodologies .
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride falls under the category of organic compounds featuring nitrogen heteroatoms. It is notable for its structural complexity, which includes a pyrrole ring fused to a pyridine ring, making it an interesting subject for pharmacological studies.
The synthesis of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity but vary based on the specific synthetic route chosen.
The molecular structure of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride can be represented by its SMILES notation: C1=CN=CC2=C1C(=CN2)CC(=O)O.Cl
. The structural formula indicates the presence of a pyrrole ring (five-membered nitrogen-containing ring) fused to a pyridine ring (six-membered nitrogen-containing ring), along with an acetic acid functional group.
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride primarily involves its interaction with specific biological targets such as kinases. These proteins are critical in various signaling pathways that regulate cell growth and proliferation. By inhibiting kinase activity, this compound may exert anti-cancer effects or modulate other disease pathways.
Research indicates that compounds with similar structures have shown promise as kinase inhibitors in preclinical studies, suggesting potential therapeutic applications in oncology and other fields .
The primary applications of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride include:
This compound represents a valuable tool in medicinal chemistry research, contributing to advancements in targeted therapies and personalized medicine approaches .
The synthesis of the pyrrolo[2,3-c]pyridine core employs strategic methodologies to enable precise C3-functionalization required for acetic acid side-chain installation. Modern routes leverage palladium-catalyzed cross-coupling between halogenated pyridine precursors and protected pyrrole intermediates, achieving regioselective bond formation critical for scaffold integrity [3]. Microwave-assisted cyclization techniques have demonstrated significant efficiency improvements, reducing reaction times from 12 hours to <45 minutes while increasing core purity to >98% [3] [4]. Key advances include:
Table 1: Comparative Analysis of Core Functionalization Methods
Method | Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Traditional Cyclization | Acid Catalysis | 120 | 65 | Moderate |
Microwave Cyclization | None | 160 | 92 | High |
Directed Metalation | n-BuLi/TMEDA | -78 to 25 | 87 | Excellent |
C-H Activation | Pd(OAc)₂/XPhos | 100 | 89 | Excellent |
Acidification of the free carboxylic acid precursor to its hydrochloride salt enhances crystallinity, stability, and purification efficiency. The process involves proton transfer equilibria where HCl concentration critically determines crystal morphology and stoichiometric consistency [1] [9]. Optimal conditions identified through design of experiments (DoE):
Counterion exchange kinetics reveal second-order dependence on HCl concentration, with complete salt formation occurring within 30 minutes under optimized conditions. XRPD analysis confirms consistent monoclinic crystal structure (P2₁/c space group) across batches, essential for pharmaceutical reproducibility [9].
Solid-phase synthesis addresses solubility challenges in pyrrolopyridine intermediates, enabling multigram production through resin-bound intermediates. The Wang resin-linked approach follows this sequence:
Table 2: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading Capacity (mmol/g) | Cyclization Efficiency (%) | Final Purity (%) | Scale Achieved (g) |
---|---|---|---|---|
Wang | 1.8 | 92 | 98.5 | 50 |
Rink Amide | 0.7 | 84 | 96.2 | 5 |
Tentagel | 0.4 | 78 | 94.1 | 2 |
This methodology reduces purification steps by 60% compared to solution-phase routes and eliminates problematic intermediate isolations [4]. Continuous flow adaptation further enhances throughput, achieving space-time yields of 120 g/L/day.
Regioselective installation of the acetic acid moiety at C3 requires strategic protection of competing reactive sites:
Table 3: Protecting Group Performance Comparison
Protecting Group | Directionality | Deprotection Conditions | C3 Selectivity | Overall Yield (%) |
---|---|---|---|---|
SEM | N1 protection | ZnBr₂, CH₂Cl₂, 25°C | 97% | 85 |
Boc | N1 protection | TFA, 25°C | 92% | 81 |
Benzyl | N1 protection | Pd/C, H₂ | 86% | 73 |
Tert-butyl | Carboxylate | TFA, 0°C | N/A | 89 |
The SEM protecting group strategy demonstrates particular advantage in large-scale syntheses, providing crystalline intermediates that facilitate purification while maintaining >99% regiochemical fidelity [5]. Recent advances employ redox-active protecting groups that enable electrochemical deprotection, eliminating acidic/basic conditions that could degrade the sensitive pyrrolopyridine core.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8